![molecular formula C13H16N6 B2708304 2-Methyl-4-[3-(triazol-2-yl)azetidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine CAS No. 2415526-29-1](/img/structure/B2708304.png)
2-Methyl-4-[3-(triazol-2-yl)azetidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine
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Description
The compound you mentioned contains several functional groups including a triazole ring, an azetidine ring, and a pyrimidine ring . Triazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Azetidine is a four-membered heterocyclic ring containing three carbon atoms and one nitrogen atom. Pyrimidine is a six-membered heterocyclic ring with two nitrogen atoms and four carbon atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties of triazole derivatives include thermal stability and solubility in polar solvents .Safety And Hazards
Future Directions
The future directions for research into this compound would likely depend on its intended use and its observed properties. For example, if it shows promise as an antimicrobial or anticancer agent, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .
properties
IUPAC Name |
2-methyl-4-[3-(triazol-2-yl)azetidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6/c1-9-16-12-4-2-3-11(12)13(17-9)18-7-10(8-18)19-14-5-6-15-19/h5-6,10H,2-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLKLFCJSIQUSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)N3CC(C3)N4N=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole |
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